4-Methoxy-2-(methoxymethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 4-position and a methoxymethyl group at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methoxy-2-(methoxymethyl)- typically involves the reaction of 4-methoxybenzaldehyde with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the methoxymethyl group is introduced at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 4-methoxy-2-(methoxymethyl)- can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-methoxy-2-(methoxymethyl)benzoic acid.
Reduction: 4-methoxy-2-(methoxymethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(hydroxymethyl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-methoxy-2-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and methoxymethyl groups can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 4-methoxy-: Similar structure but lacks the methoxymethyl group at the 2-position.
Benzaldehyde, 2-hydroxy-4-methoxy-: Contains a hydroxyl group at the 2-position instead of a methoxymethyl group.
Benzaldehyde, 4-[(2-methylphenyl)methoxy]-: Substituted with a different aromatic group.
Uniqueness
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
94527-40-9 |
---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-methoxy-2-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-12-7-9-5-10(13-2)4-3-8(9)6-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
KNLJGYAUFQVTOO-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=CC(=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.